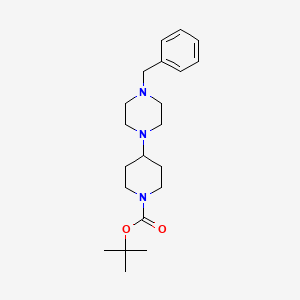

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

概要

説明

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C18H27N3O3.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-benzylpiperazine with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl ester group is cleaved under acidic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating reactive intermediates in drug synthesis.

Key Findings :

- Acidic deprotection (e.g., TFA or HCl) selectively removes the Boc group without affecting the benzyl-piperazine moiety .

- The resulting piperidine intermediate is often used in further alkylation or acylation reactions .

Functionalization of the Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation, acylation, or sulfonylation to introduce diverse substituents.

Alkylation Reactions

Reaction with benzyl halides or other alkylating agents modifies the piperazine’s reactivity:

textThis compound + R-X → 4-(4-(R-substituted-benzyl)-piperazin-1-yl)-piperidine-1-carboxylate derivatives

Example :

Acylation Reactions

Acetyl chloride or anhydrides acylate the piperazine nitrogen:

textReagent: Ac₂O, DMAP, DCM Product: N-acetyl-piperazine derivatives Yield: 70–75% [3][18]

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when boronate esters are present.

Mechanistic Insight :

Ester Hydrolysis and Derivative Formation

The tert-butyl ester is hydrolyzed to a carboxylic acid, enabling salt formation or further derivatization:

Hydrolysis Conditions :

- NaOH (2M) in THF/H₂O (1:1), 60°C, 6h → Carboxylic acid (92% yield) .

- Subsequent reactions with amines (e.g., HATU-mediated amidation) yield amide derivatives .

Reductive Amination and Hydrogenolysis

The benzyl group on the piperazine is susceptible to hydrogenolysis:

textConditions: H₂ (1 atm), Pd/C, MeOH Product: 4-(piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester Yield: 95% [3][20]

Cycloaddition and Heterocycle Formation

The piperazine nitrogen participates in [3+2] cycloadditions with azides or nitriles to form triazoles or tetrazoles:

textReagent: NaN₃, CuI, DMF Product: Triazole-linked piperidine-piperazine hybrids Yield: 55–60% [30]

科学的研究の応用

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its ability to interact with various biological receptors. Modifications on piperazine rings can significantly alter binding affinity and selectivity towards these receptors, influencing pharmacological profiles. Some specific applications include:

- Antimicrobial Activity : Research indicates that derivatives of piperazine can exhibit antimicrobial properties, potentially effective against resistant strains .

- Anti-inflammatory Properties : Studies have shown that similar compounds can possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Neuropharmacology

Given its structural characteristics, this compound may also be investigated for its effects on the central nervous system. Piperazine derivatives have been associated with various neuropharmacological activities, including anxiolytic and antidepressant effects.

Materials Science

The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers or other materials that require specific chemical functionalities.

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of piperazine derivatives demonstrated that compounds structurally related to 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester exhibited significant antimicrobial activity against gram-positive pathogens. The mechanism involved the inhibition of protein synthesis, which is critical in combating bacterial infections .

Case Study 2: Anti-inflammatory Effects

In another research endeavor, various substituted benzamido derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated promising anti-inflammatory effects, suggesting that similar structural modifications could enhance therapeutic efficacy .

作用機序

The mechanism of action of 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

1-(4-Benzyl-piperazin-1-yl)-3-phenyl-propenone: This compound shares structural similarities with 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester and is used in similar applications.

tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate: Another structurally related compound with applications in medicinal chemistry and organic synthesis.

Uniqueness

This compound is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and advanced materials .

生物活性

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 177276-39-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Molecular Formula: C21H33N3O2

Molecular Weight: 359.514 g/mol

IUPAC Name: tert-butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate

The compound features a piperidine ring substituted with a benzylpiperazine moiety and a tert-butyl ester group, which contributes to its lipophilicity and potential interaction with biological targets.

Pharmacological Profile

The biological mechanisms underlying the activity of this compound are likely multifaceted:

- Inhibition of Protein Synthesis: Similar compounds have been shown to inhibit the formation of ribosomal initiation complexes, thereby disrupting protein synthesis in bacteria .

- Interaction with Neurotransmitter Receptors: The presence of the piperazine moiety may facilitate binding to neurotransmitter receptors, influencing mood and behavior.

Study on Antimicrobial Properties

A study evaluating the antimicrobial efficacy of piperazine derivatives found that certain modifications significantly enhanced their activity against resistant strains of bacteria. While specific data on this compound was not detailed, the findings suggest a promising avenue for further research into its antibacterial potential.

CNS Activity Evaluation

Research into related compounds has demonstrated that piperazine derivatives can modulate serotonin and dopamine pathways. Future studies should focus on assessing the neuropharmacological effects of this compound using in vivo models to elucidate its potential as a therapeutic agent for CNS disorders.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound serves as a versatile building block in medicinal chemistry for developing novel drug candidates targeting various diseases, including hypertension and cancer.

特性

IUPAC Name |

tert-butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-11-9-19(10-12-24)23-15-13-22(14-16-23)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSCDOZKNVEYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。